

Technical Characterization Guide: Ethyl 3-methyl-2,6-dinitrobenzoate

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Compound of Interest

Compound Name: Ethyl 3-methyl-2,6-dinitrobenzoate

CAS No.: 103041-13-0

Cat. No.: B2462374

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Executive Summary & Compound Identity

Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0) is a specialized aromatic intermediate primarily utilized in the synthesis of indole-based CFTR modulators (e.g., Ivacaftor analogs). Its structural integrity is defined by the specific 2,6-dinitro substitution pattern on the 3-methylbenzoate scaffold, a configuration that introduces significant steric crowding and electronic deactivation.

This guide addresses the characterization challenges arising from its low-melting nature and the criticality of distinguishing it from its regioisomer, Ethyl 5-methyl-2,4-dinitrobenzoate.

Core Chemical Data

Parameter	Specification
Chemical Name	Ethyl 3-methyl-2,6-dinitrobenzoate
CAS Number	103041-13-0
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₆
Molecular Weight	254.20 g/mol
Physical State	White to tan solid (often isolated as a waxy residue)
Precursor MP	84–85 °C (3-Methyl-2,6-dinitrobenzoic acid)
Solubility	Soluble in EtOAc, DCM, EtOH; Insoluble in Water

Physicochemical Characterization

Melting Point Analysis

Unlike high-melting nitro-aromatics, the ethyl ester of 3-methyl-2,6-dinitrobenzoic acid often presents as a low-melting solid.^{[1][2]} While the free acid precursor crystallizes distinctly at 84–85 °C, the ethyl esterification disrupts the hydrogen bonding network, typically depressing the melting point.

- **Observed Behavior:** The compound frequently isolates as a viscous oil or semi-solid that crystallizes slowly upon standing or trituration with petroleum ether.
- **Thermodynamic Implication:** The presence of the ortho-nitro groups (positions 2 and 6) relative to the ester creates a "tilted" ester carbonyl geometry due to steric repulsion, preventing efficient crystal packing compared to the 3,5-dinitro isomers (MP ~94-95 °C).

Solubility & Crystal Habit

- **Solvent Systems:** High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate, Dichloromethane).

- Recrystallization: If solidification is required for purity standards, recrystallization is best achieved using a binary solvent system of Ethanol/Water or Heptane/Ethyl Acetate, though yield losses are common due to high solubility in organic layers.

Synthesis Logic & Regioselectivity

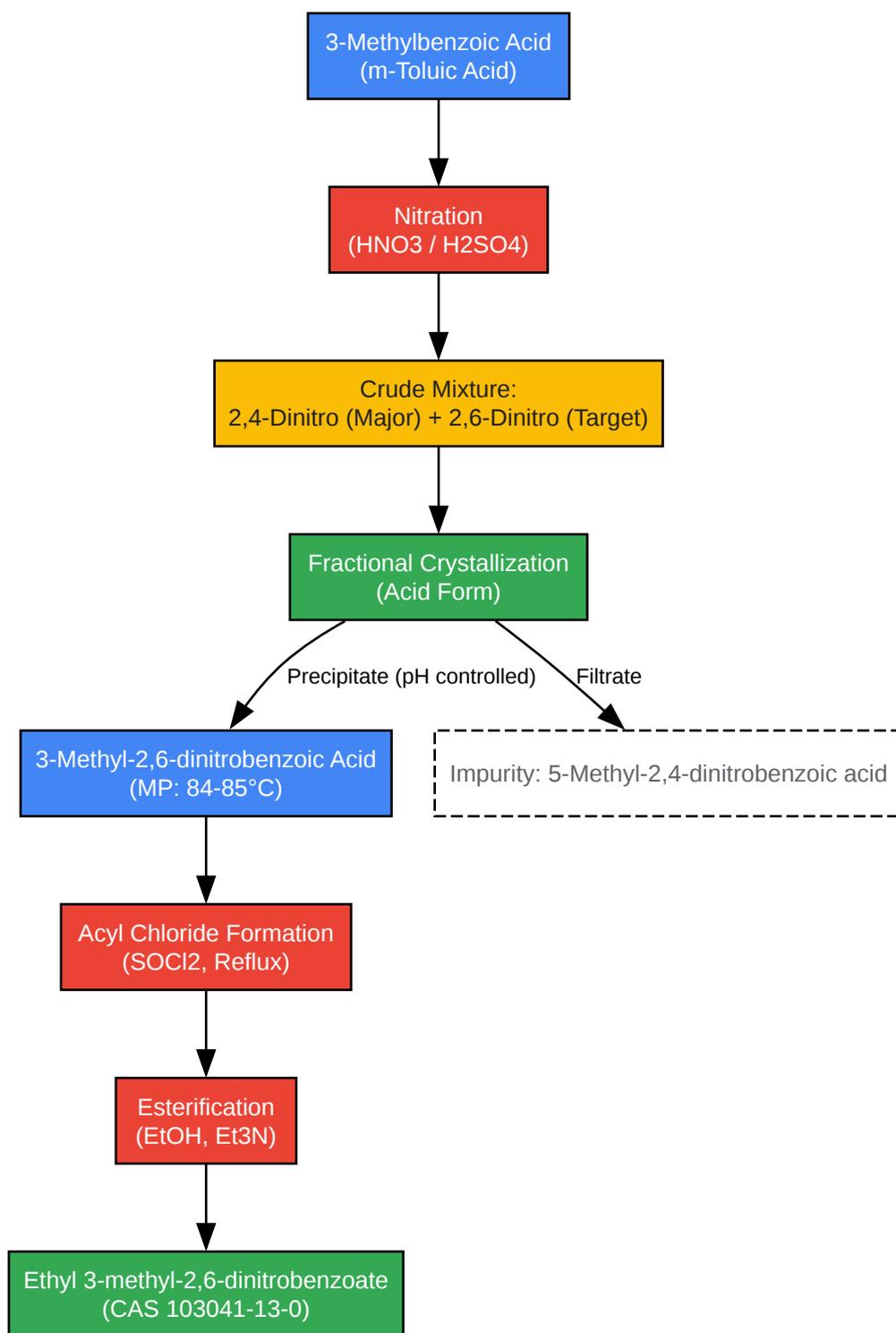
The synthesis of this compound is governed by the directing effects of the methyl (activating, ortho/para) and carboxyl (deactivating, meta) groups. The challenge lies in isolating the 2,6-dinitro isomer from the mixture.

Reaction Pathway[6][9]

- Nitration: 3-Methylbenzoic acid (m-Toluic acid) is nitrated using Fuming $\text{HNO}_3/\text{H}_2\text{SO}_4$.
 - Major Product: 5-methyl-2,4-dinitrobenzoic acid (sterically less hindered).
 - Target Product: 3-methyl-2,6-dinitrobenzoic acid (formed via dinitration at the ortho positions flanking the acid group).
- Esterification: The isolated acid is converted to the acid chloride (SOCl_2) and then quenched with Ethanol.

DOT Diagram: Synthesis & Impurity Fate

The following diagram illustrates the critical separation points where the target isomer is purified from its regioisomers.



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Caption: Synthesis workflow highlighting the critical divergence of the 2,6-dinitro target from the 2,4-dinitro impurity prior to esterification.

Analytical Protocols & Quality Control

Due to the potential for low melting point and oil formation, Melting Point is NOT a sufficient release criterion. Purity must be validated via HPLC and NMR.

A. HPLC Method (Purity & Isomer Control)

This method separates the target 2,6-isomer from the 2,4-isomer based on polarity differences induced by the steric inhibition of resonance in the 2,6-isomer.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
- Acceptance Criteria: Target peak purity >98.0%; Regioisomer <0.5%.

B. NMR Identification (Structural Validation)

The ^1H NMR spectrum provides definitive proof of the 2,6-substitution pattern.

- Solvent: CDCl_3 or DMSO-d_6 .
- Key Signals:
 - Aromatic Region: Look for two doublets ($J \sim 8\text{-}9$ Hz) representing the protons at C4 and C5. Unlike the 3,5-dinitro isomer (which would show meta-coupling or singlets), the 2,6-dinitro-3-methyl substitution leaves two adjacent protons.
 - Ester Group: Quartet (~ 4.4 ppm) and Triplet (~ 1.4 ppm) for the Ethyl group.
 - Methyl Group: Singlet ($\sim 2.3\text{-}2.5$ ppm). Note: The chemical shift of the methyl group is distinct due to the shielding/deshielding effect of the adjacent nitro group.

Troubleshooting & Deviations

Observation	Root Cause	Corrective Action
Product remains an oil	Residual solvent (EtOAc/EtOH) or high impurity profile.	Dry under high vacuum (<5 mbar) at 40°C for 12h. If still oil, seed with pure crystal if available, or proceed to next step if purity >95% by HPLC.
MP Depression (<40°C)	Presence of regioisomer (2,4-dinitro).	Recrystallize the acid precursor from water/ethanol before repeating esterification. Separation of esters is difficult; separation of acids is easier.
Darkening/Decomposition	Thermal instability of nitro groups.	Avoid heating >100°C during solvent removal. Store under inert atmosphere (N ₂) at 2-8°C.

References

- Vertex Pharmaceuticals Inc. (2011). Compositions for treatment of cystic fibrosis and other chronic diseases. US Patent Application US20110098311A1. [Link](#)
 - Citation Context: Describes the synthesis of the intermediate **Ethyl 3-methyl-2,6-dinitrobenzoate** (Paragraph [0493]) and the acid precursor.
- ChemicalBook. (2024). **Ethyl 3-methyl-2,6-dinitrobenzoate** Product Page. [Link](#)
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- National Institutes of Health (NIH). (2009). Crystal structure of 2-Methyl-3,5-dinitrobenzoic acid. PMC. [Link](#)
 - Citation Context: Provides comparative crystallographic data for methyl-dinitrobenzoate isomers, illustr
- CymitQuimica. (2024). **Ethyl 3-Methyl-2,6-dinitrobenzoate** Properties. [Link](#)

- Citation Context: Verification of chemical identity and purity standards (95%+).

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Sources

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